molecular formula C9H6FNO B3264847 2-(4-Fluorophenyl)-3-oxopropanenitrile CAS No. 398-42-5

2-(4-Fluorophenyl)-3-oxopropanenitrile

Cat. No.: B3264847
CAS No.: 398-42-5
M. Wt: 163.15 g/mol
InChI Key: BOLAQGFMRUSXJJ-UHFFFAOYSA-N
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Description

It is synthesized via condensation reactions, as demonstrated in the preparation of heterocyclic compounds like PK7088, a p53 reactivator with anticancer activity . The compound is typically obtained as a yellow solid with high yields (93%) and characterized by IR, NMR (¹H, ¹³C, ¹⁵N, ¹⁷O, ¹⁹F), and elemental analysis . Its synthetic versatility is highlighted in the construction of pyrazole rings (via hydrazine condensation) and carbamates (via reactions with propargylamine) .

Properties

IUPAC Name

2-(4-fluorophenyl)-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,6,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLAQGFMRUSXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C=O)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-3-oxopropanenitrile typically involves the reaction of 4-fluorobenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide or potassium carbonate. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or the ketone group to secondary alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-fluorobenzoic acid or other oxidized derivatives.

    Reduction: Formation of 2-(4-fluorophenyl)-3-hydroxypropanenitrile or 2-(4-fluorophenyl)-3-aminopropanenitrile.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluorophenyl)-3-oxopropanenitrile has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-3-oxopropanenitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a. Chlorophenyl Analogs
  • 2-(4-Chlorophenyl)-3-oxopropanenitrile (CAS 62538-21-0):

    • Structural difference: Fluorine replaced by chlorine.
    • Properties: Higher molecular weight (193.63 g/mol vs. 177.16 g/mol) and increased lipophilicity due to chlorine’s larger atomic radius.
    • Applications: Used as an intermediate in organic synthesis; commercially available for research .
  • 2-(4-Chlorophenyl)-3-oxobutanenitrile (CAS 5219-07-8): Structural difference: Extended carbon chain (butanenitrile vs. propanenitrile).
b. Methoxyphenyl Derivatives
  • 2-[2-(4-Methoxyphenyl)-2-oxoethyl]malononitrile: Structural difference: Methoxy group (-OCH₃) instead of fluorine. Properties: Electron-donating methoxy group reduces electrophilicity at the ketone position, influencing reactivity in cyclization reactions .

Functional Group Modifications

a. Trifluoromethyl Additions
  • 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile (CAS 3108-23-4): Structural difference: Addition of a trifluoromethyl (-CF₃) group.
b. Phenoxy Substituents
  • 3-[3-(4-Ethylphenoxy)phenyl]-3-oxopropanenitrile: Structural difference: Ethylphenoxy group introduces steric bulk and an ether linkage. Properties: Larger molar mass (265.31 g/mol); phenoxy group may reduce solubility in polar solvents .

Physicochemical and Spectroscopic Comparisons

Property 2-(4-Fluorophenyl)-3-oxopropanenitrile 2-(4-Chlorophenyl)-3-oxopropanenitrile 4,4,4-Trifluoro Analogue
Molecular Weight (g/mol) 177.16 193.63 231.15
Melting Point Literature-compliant (exact value not stated) Not specified Not specified
Key NMR Features ¹⁹F NMR, ¹⁵N NMR ¹H/¹³C NMR ¹⁹F NMR (CF₃ group)
Synthetic Yield 93% Not specified Not specified

Biological Activity

2-(4-Fluorophenyl)-3-oxopropanenitrile, also known by its CAS number 398-42-5, is an organic compound notable for its structural features, including a fluorine atom on a phenyl ring, a nitrile group, and a ketone group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Property Value
Molecular FormulaC10_{10}H8_{8}F1_{1}N1_{1}O1_{1}
Molecular Weight163.15 g/mol
Boiling PointNot specified
Melting PointNot specified
SolubilitySoluble in organic solvents

The presence of the fluorine atom significantly influences the compound's reactivity and interaction with biological targets, enhancing its binding affinity and selectivity.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that the compound may inhibit bacterial growth through mechanisms that are yet to be fully elucidated. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound appears to activate apoptotic pathways by modulating the expression of key regulatory proteins such as Bcl-2 and caspases. This effect has been observed in several cancer types, including breast and lung cancer cell lines.

Case Study Example

A notable study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers following treatment with this compound. The study concluded that further investigations are warranted to explore its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The fluorine atom enhances the lipophilicity of the compound, facilitating its penetration through cell membranes and increasing bioavailability. Once inside the cell, it may modulate signaling pathways related to cell survival and proliferation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Biological Activity
2-(4-Chlorophenyl)-3-oxopropanenitrileModerate antimicrobial activity
2-(4-Bromophenyl)-3-oxopropanenitrileLimited anticancer properties
2-(4-Methylphenyl)-3-oxopropanenitrileLower efficacy in apoptosis induction

The presence of fluorine in this compound contributes to its enhanced biological activity compared to its chloro and bromo counterparts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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